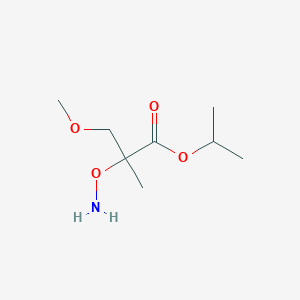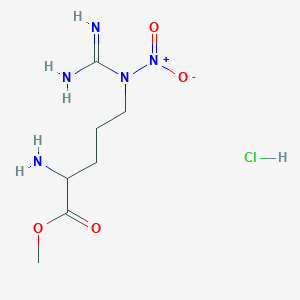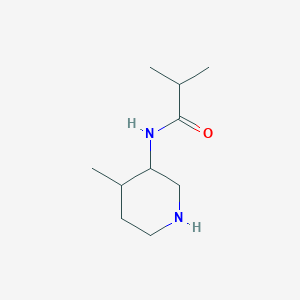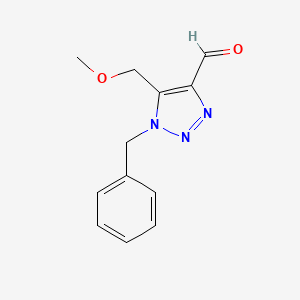
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine is a chemical compound that features a pyrazole ring substituted with a bromine atom and attached to a cyclohexane ring with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine typically involves the reaction of 4-bromo-1H-pyrazole with cyclohexanone followed by reductive amination. The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium azide or Grignard reagents are often employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of hydrogen-substituted pyrazole.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chloropyrazol-1-yl)cyclohexan-1-amine
- 4-(4-fluoropyrazol-1-yl)cyclohexan-1-amine
- 4-(4-methylpyrazol-1-yl)cyclohexan-1-amine
Uniqueness
4-(4-bromo-1H-pyrazol-1-yl)cyclohexan-1-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. This makes it a valuable compound for specific applications where bromine’s electronic effects are beneficial.
Properties
Molecular Formula |
C9H14BrN3 |
|---|---|
Molecular Weight |
244.13 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)cyclohexan-1-amine |
InChI |
InChI=1S/C9H14BrN3/c10-7-5-12-13(6-7)9-3-1-8(11)2-4-9/h5-6,8-9H,1-4,11H2 |
InChI Key |
ILBAFRKMTWKWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)N2C=C(C=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6H,7H-Furo[2,3-d]pyridazin-7-one](/img/structure/B15261063.png)

![[1,2,4]Triazolo[1,5-a]pyrazine-8-carbonitrile](/img/structure/B15261069.png)


![N-({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)cyclohexanamine](/img/structure/B15261099.png)


![7-(Bromomethyl)-2-methyl-6-oxaspiro[3.4]octane](/img/structure/B15261118.png)
![Tricyclo[4.3.1.0,3,8]decan-4-amine](/img/structure/B15261125.png)

![2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15261141.png)
